Methyl 4-((2-benzylhydrazinyl)methyl)benzoate
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Overview
Description
Methyl 4-((2-benzylhydrazinyl)methyl)benzoate is an organic compound with the molecular formula C16H18N2O2. It is a derivative of benzoic acid and is characterized by the presence of a benzylhydrazinyl group attached to the benzoate moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of Methyl 4-((2-benzylhydrazinyl)methyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with benzylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Methyl 4-((2-benzylhydrazinyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The benzylhydrazinyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
Methyl 4-((2-benzylhydrazinyl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research on this compound includes its potential use as a pharmacological agent. Studies focus on its interactions with biological targets and its potential therapeutic effects.
Industry: While not widely used in industrial applications, it serves as a reference compound in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-benzylhydrazinyl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylhydrazinyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Methyl 4-((2-benzylhydrazinyl)methyl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester of benzoic acid, used primarily in perfumery and as a solvent.
Benzylhydrazine: A hydrazine derivative used in the synthesis of various organic compounds.
Methyl 4-formylbenzoate: An intermediate in the synthesis of this compound, used in various organic reactions.
The uniqueness of this compound lies in its combination of the benzylhydrazinyl group with the benzoate moiety, providing a versatile structure for various chemical and biological studies.
Properties
CAS No. |
1392879-15-0 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl 4-[(2-benzylhydrazinyl)methyl]benzoate |
InChI |
InChI=1S/C16H18N2O2/c1-20-16(19)15-9-7-14(8-10-15)12-18-17-11-13-5-3-2-4-6-13/h2-10,17-18H,11-12H2,1H3 |
InChI Key |
WBEGXNRSENUSGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |
Origin of Product |
United States |
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